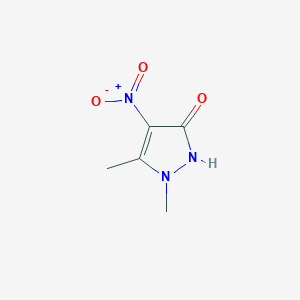![molecular formula C16H12IN3O5S B13951341 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-71-1](/img/structure/B13951341.png)
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include iodination, nitration, and coupling reactions. The reaction conditions typically involve the use of solvents such as dichloromethane, and reagents like iodine, nitric acid, and thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atom can produce various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets in the influenza virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis, thereby preventing the virus from multiplying . The specific molecular pathways involved include the inhibition of viral RNA polymerase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3-methylbenzoic acid: Another iodinated benzoic acid derivative with similar chemical properties.
4-Iodo-2-methylbenzoic acid: Used as an intermediate in the synthesis of various organic compounds.
3-Iodo-4-methylbenzoic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit influenza virus replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .
Eigenschaften
CAS-Nummer |
586391-71-1 |
|---|---|
Molekularformel |
C16H12IN3O5S |
Molekulargewicht |
485.3 g/mol |
IUPAC-Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12IN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI-Schlüssel |
JHEXRLFTCQWANJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)







